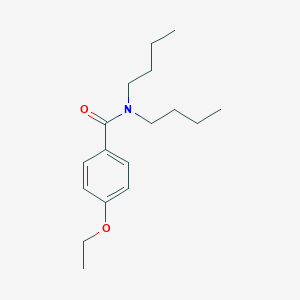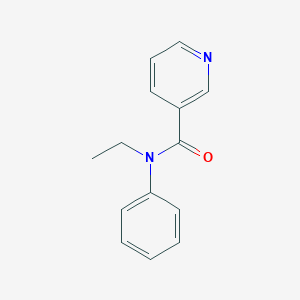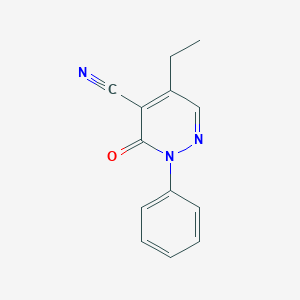
5-Chloro-3-hydroxy-3-(1-methyl-2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-3-hydroxy-3-(1-methyl-2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one, also known as CHIM-3, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. CHIM-3 is a derivative of indole-2-one, which is a class of compounds known for their diverse biological activities. In
作用机制
The mechanism of action of 5-Chloro-3-hydroxy-3-(1-methyl-2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one is not fully understood, but several studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and survival. Specifically, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Inhibition of topoisomerase II leads to DNA damage and cell death. This compound has also been shown to inhibit the activity of histone deacetylases, enzymes that are involved in the regulation of gene expression. Inhibition of histone deacetylases leads to changes in gene expression that can promote cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its anticancer activity, this compound has been reported to have anti-inflammatory and antioxidant properties. Specifically, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. These effects may contribute to the anticancer activity of this compound by reducing inflammation and oxidative stress in cancer cells.
实验室实验的优点和局限性
One advantage of using 5-Chloro-3-hydroxy-3-(1-methyl-2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one in lab experiments is its potent anticancer activity. This compound has been shown to be effective against a wide range of cancer cell lines, making it a promising candidate for further development as an anticancer agent. Another advantage of this compound is its relatively simple synthesis method, which allows for large-scale production of the compound. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which may make it difficult to administer in vivo. Additionally, the mechanism of action of this compound is not fully understood, which may make it challenging to design experiments to investigate its activity.
未来方向
There are several future directions for research on 5-Chloro-3-hydroxy-3-(1-methyl-2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one. One direction is to investigate its potential as an anticancer agent in vivo. While this compound has shown promising activity in vitro, more research is needed to determine its efficacy and safety in animal models. Another direction is to further investigate the mechanism of action of this compound. Understanding how this compound inhibits cancer cell growth and survival may lead to the development of more targeted and effective therapies. Additionally, investigating the anti-inflammatory and antioxidant properties of this compound may lead to the development of therapies for other diseases, such as neurodegenerative disorders and cardiovascular disease.
合成方法
The synthesis of 5-Chloro-3-hydroxy-3-(1-methyl-2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one involves a multi-step process that starts with the reaction of 2-nitrobenzaldehyde with acetone to form a nitrostyrene intermediate. The nitrostyrene intermediate is then reduced to the corresponding amine using sodium borohydride. The resulting amine is then cyclized using acetic anhydride and hydrochloric acid to form the final product, this compound. This synthesis method has been reported in several scientific publications and has been optimized for high yield and purity.
科学研究应用
5-Chloro-3-hydroxy-3-(1-methyl-2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one has been studied extensively for its potential as an anticancer agent. Several studies have reported that this compound exhibits potent cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition to its anticancer activity, this compound has also been investigated for its potential as an anti-inflammatory and antioxidant agent.
属性
分子式 |
C17H14ClNO3 |
|---|---|
分子量 |
315.7 g/mol |
IUPAC 名称 |
5-chloro-3-hydroxy-3-(1-oxo-1-phenylpropan-2-yl)-1H-indol-2-one |
InChI |
InChI=1S/C17H14ClNO3/c1-10(15(20)11-5-3-2-4-6-11)17(22)13-9-12(18)7-8-14(13)19-16(17)21/h2-10,22H,1H3,(H,19,21) |
InChI 键 |
ORTHIZOGJSFWBH-UHFFFAOYSA-N |
SMILES |
CC(C(=O)C1=CC=CC=C1)C2(C3=C(C=CC(=C3)Cl)NC2=O)O |
规范 SMILES |
CC(C(=O)C1=CC=CC=C1)C2(C3=C(C=CC(=C3)Cl)NC2=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-chloro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B250539.png)
![9-methoxy[1]benzothieno[2,3-c]quinolin-6(5H)-one](/img/structure/B250543.png)
![Dimethyl cinnolino[5,4,3-cde]cinnoline-2,7-dicarboxylate](/img/structure/B250544.png)
![({[(3-Cyano-5,6,7,8-tetrahydro-2-quinolinyl)sulfanyl]acetyl}amino)acetic acid](/img/structure/B250548.png)
![2-(3,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B250553.png)
![5-chloro-N-[4-(dimethylamino)phenyl]-2-methoxybenzamide](/img/structure/B250554.png)



![N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]cyclopropanecarboxamide](/img/structure/B250558.png)


![Ethyl 1-[(2,5-dichlorophenyl)sulfonyl]piperidine-3-carboxylate](/img/structure/B250561.png)

